molecular formula C21H27ClF3N3O3S B2809517 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1274892-57-7

1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B2809517
CAS RN: 1274892-57-7
M. Wt: 493.97
InChI Key: ZQOXZZPWMHXENN-UHFFFAOYSA-N
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Description

The compound seems to contain a pyridine ring with trifluoromethyl and chloro substituents, a diazaperhydroepinyl group, a sulfonyl group, and a bicycloheptanone structure . It’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Reactivity and Derivative Formation

Research has shown that compounds with structures similar to 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one participate in reactions yielding a range of derivatives. For instance, reactions involving pyrido[3,2-b][1,4]benzothiazines with n-butyllithium and various chlorides can lead to the formation of dihydropyridines and substituted derivatives, indicating a potential for diverse chemical modifications and applications in synthesis (Pasutto & Knaus, 1979).

Analytical Method Development

The development of analytical methods for detecting similar compounds in biological matrices highlights their relevance in pharmacokinetics and drug monitoring. For example, a sensitive and selective method for determining non-peptide oxytocin receptor antagonists in human plasma involves automated pre-column chemical derivatization, indicating the importance of such compounds in therapeutic contexts (Kline, Kusma, & Matuszewski, 1999).

Structural Studies and Material Synthesis

Compounds containing elements of the chemical structure are studied for their physical and chemical properties, contributing to material science. For instance, the synthesis and properties of fluorinated polyamides containing pyridine and sulfone moieties have been explored, demonstrating the compound's potential in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).

Pharmaceutical Research

The structural complexity of 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one makes it a candidate for pharmaceutical research. Studies on derivatives have investigated their cytotoxic activity, suggesting potential applications in developing therapeutic agents (Phillips et al., 1989).

Safety and Hazards

While the safety and hazards of this specific compound are not known, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitsuccinate dehydrogenase (complex II) , a key enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in energy production within cells.

Biochemical Pathways

The inhibition of succinate dehydrogenase disrupts the normal functioning of the mitochondrial respiratory chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues it targets. In general, inhibition of succinate dehydrogenase could lead to a decrease in cellular energy production, potentially affecting cell survival and function .

properties

IUPAC Name

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClF3N3O3S/c1-19(2)14-4-5-20(19,17(29)11-14)13-32(30,31)28-7-3-6-27(8-9-28)18-16(22)10-15(12-26-18)21(23,24)25/h10,12,14H,3-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOXZZPWMHXENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

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